molecular formula C11H21NO5 B8538951 ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate

ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate

Cat. No.: B8538951
M. Wt: 247.29 g/mol
InChI Key: SEPIJHHBLZBUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyethyl group, and an amino-acetic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl chloroacetate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates. The use of flow microreactors enhances the yield and purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C11H21NO5/c1-5-16-9(14)8-12(6-7-13)10(15)17-11(2,3)4/h13H,5-8H2,1-4H3

InChI Key

SEPIJHHBLZBUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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